![molecular formula C22H21NO3S2 B14583815 2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol CAS No. 61151-13-1](/img/structure/B14583815.png)
2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol is an organosulfur compound that features a phenolic core substituted with benzylsulfanyl groups and a nitro group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol typically involves the nucleophilic substitution of geminal dihalides with thiolates. One common method is the reaction of 2,6-dihalophenol with benzyl mercaptan under basic conditions to form the desired dithioether . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol undergoes several types of chemical reactions:
Oxidation: The sulfur atoms in the benzylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenolic hydroxyl group can participate in various substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like tin(II) chloride or iron powder in acidic conditions are typically used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Esters or ethers of the phenolic hydroxyl group.
Applications De Recherche Scientifique
2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Investigated for its antimicrobial properties, given the presence of the nitro group which is known to exhibit biological activity.
Industry: Used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism by which 2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol exerts its effects is primarily through its ability to form complexes with metal ions. The sulfur atoms in the benzylsulfanyl groups can coordinate with metal centers, while the phenolic hydroxyl and nitro groups can participate in hydrogen bonding and other interactions . These interactions can influence the reactivity and stability of the resulting complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[Bis(benzylsulfanyl)methyl]-6-methoxyphenol: Similar structure but with a methoxy group instead of a nitro group.
4-Nitrophenyl-bis(benzylsulfanyl)methane: Similar structure but lacks the phenolic hydroxyl group.
Uniqueness
2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol is unique due to the combination of its phenolic hydroxyl group, nitro group, and benzylsulfanyl groups. This combination allows for diverse reactivity and the ability to form stable complexes with metal ions, making it a versatile compound in coordination chemistry and other applications.
Propriétés
Numéro CAS |
61151-13-1 |
|---|---|
Formule moléculaire |
C22H21NO3S2 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
2,6-bis(benzylsulfanylmethyl)-4-nitrophenol |
InChI |
InChI=1S/C22H21NO3S2/c24-22-19(15-27-13-17-7-3-1-4-8-17)11-21(23(25)26)12-20(22)16-28-14-18-9-5-2-6-10-18/h1-12,24H,13-16H2 |
Clé InChI |
WCRPRMFLCUCUQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSCC2=CC(=CC(=C2O)CSCC3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


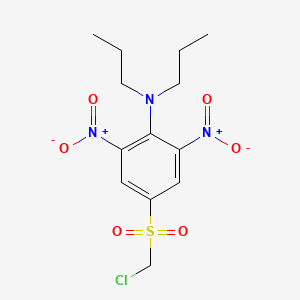
![1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one](/img/structure/B14583750.png)
![2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane](/img/structure/B14583751.png)

![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)
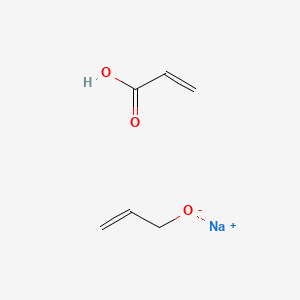
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one](/img/structure/B14583773.png)


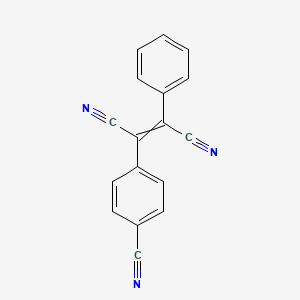
![2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl-](/img/structure/B14583779.png)
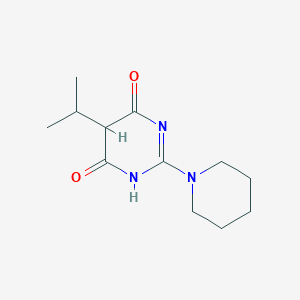
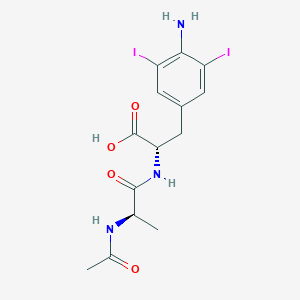
![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14583793.png)
